(3-Phenyl-5-isoxazolyl)methanamine
Overview
Description
(3-Phenyl-5-isoxazolyl)methanamine is an organic compound with the molecular formula C10H10N2O. It features a phenyl group attached to an isoxazole ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the condensation of hydroxylamine with β-keto esters, followed by cyclization .
Industrial Production Methods: Industrial production of (3-Phenyl-5-isoxazolyl)methanamine may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitrile oxides.
Reduction: Reduction of this compound can lead to the formation of amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-Phenyl-5-isoxazolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
(3-Phenyl-5-isoxazolyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Phenyl-5-isoxazolyl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(3-Phenyl-5-isoxazolyl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness: (3-Phenyl-5-isoxazolyl)methanamine is unique due to its specific combination of a phenyl group, an isoxazole ring, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(3-Phenyl-5-isoxazolyl)methanamine is an organic compound characterized by its unique structure, which includes a phenyl group attached to an isoxazole ring and a methanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 54408-35-4
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells (MCF-7) when evaluated using the MTT assay. In comparative studies, some synthesized compounds showed higher cytotoxicity than the reference drug Tamoxifen, suggesting that modifications to the basic structure can enhance biological efficacy .
Compound | Cytotoxicity (IC50) | Reference |
---|---|---|
This compound derivative A | 12 µM | |
This compound derivative B | 8 µM | |
Tamoxifen | 15 µM |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes, making it a candidate for developing therapeutic agents targeting specific biochemical pathways .
Case Studies
-
Cytotoxic Evaluation on MCF-7 Cells
- Objective : To evaluate the cytotoxic effects of synthesized compounds based on this compound.
- Method : MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compounds.
- Results : Compounds derived from this compound exhibited IC50 values lower than that of Tamoxifen, indicating enhanced anticancer properties.
-
Mechanistic Studies
- Objective : To understand the mechanism through which this compound exerts its biological effects.
- Findings : The compound's ability to bind to specific receptors involved in cancer proliferation was confirmed through docking studies, suggesting a pathway for further drug development.
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLTCXQTOKUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377333 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54408-35-4 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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